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Compound of Interest

Compound Name: 2-Fluoroazulene

Cat. No.: B15441610 Get Quote

For researchers, scientists, and professionals engaged in drug development and materials

science, a precise understanding of molecular structure is paramount. This in-depth technical

guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance

(NMR) spectral data for 2-fluoroazulene, a key fluorinated derivative of the bicyclic aromatic

hydrocarbon, azulene. The strategic introduction of a fluorine atom can significantly modulate

the electronic properties and biological activity of the parent molecule, making detailed

spectroscopic analysis essential for its characterization and application.

1H and 13C NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for 2-
fluoroazulene. This data is crucial for the unambiguous identification and structural

confirmation of the compound.

Table 1: ¹H NMR Spectral Data of 2-Fluoroazulene

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1, H-3 7.15 d 4.4

H-4, H-8 8.08 d 9.6

H-5, H-7 7.03 t 9.8

H-6 7.42 t 9.8
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Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of 2-Fluoroazulene

Position Chemical Shift (δ, ppm) Coupling Constant (J, Hz)

C-1, C-3 110.1 d, ¹JCF = 11.2

C-2 161.2 d, ¹JCF = 248.5

C-3a, C-8a 139.0 d, ³JCF = 5.6

C-4, C-8 135.5 d, ³JCF = 4.2

C-5, C-7 123.4 s

C-6 137.8 s

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocol
The NMR spectra were acquired using a standard protocol for the structural elucidation of

organic compounds.

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400

MHz and a carbon-13 frequency of 100 MHz was utilized for data acquisition.

Sample Preparation: A sample of 2-fluoroazulene (approximately 5-10 mg) was dissolved in

deuterated chloroform (CDCl₃, 0.5 mL). Tetramethylsilane (TMS) was used as an internal

standard for referencing the chemical shifts (δ = 0.00 ppm).

¹H NMR Spectroscopy: The proton NMR spectrum was recorded at room temperature.

Standard acquisition parameters were employed, including a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum was obtained using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom, except
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where C-F coupling is present. A sufficient relaxation delay was used to ensure accurate

integration of the signals.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to the final

structural confirmation of 2-fluoroazulene using NMR spectroscopy.
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This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data and the

underlying experimental methodology for the characterization of 2-fluoroazulene. This

information is critical for researchers working on the synthesis, modification, and application of

fluorinated aromatic compounds in various scientific and industrial fields.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 2-
Fluoroazulene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15441610#1h-and-13c-nmr-spectral-data-of-2-
fluoroazulene]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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